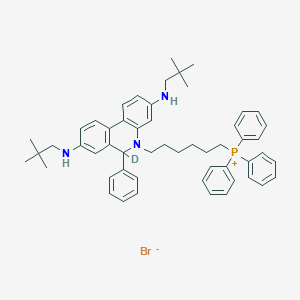
MitoNeoD
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MitoNeoD is a novel mitochondria-targeted O2(⋅−) probe that can be used in vivo. It prevents DNA intercalation. This compound incorporates a carbon-deuterium bond, and enhances O2(⋅−) selectivity.
Wissenschaftliche Forschungsanwendungen
Introduction to MitoNeoD
This compound is designed as a dual-purpose probe capable of assessing superoxide levels both in vivo through mass spectrometry and in vitro via fluorescence. Its structure includes a superoxide-sensitive reduced phenanthridinium moiety, a carbon-deuterium bond for enhanced selectivity, and a triphenylphosphonium moiety that facilitates rapid accumulation within mitochondria . This unique composition allows researchers to study the dynamics of mitochondrial superoxide production and its implications in health and disease.
Mitochondrial Dysfunction Studies
This compound has been instrumental in studying mitochondrial dysfunction associated with various diseases, including neurodegenerative disorders, cardiovascular diseases, and metabolic syndromes. By quantifying superoxide levels, researchers can gain insights into the pathophysiological mechanisms underlying these conditions.
Table 1: Applications of this compound in Disease Models
Drug Discovery and Development
This compound serves as a valuable tool in drug discovery by enabling the identification of compounds that modulate mitochondrial function. Its ability to track changes in superoxide levels allows researchers to evaluate the efficacy of potential therapeutics aimed at mitigating oxidative stress.
Case Study: MitoQ and Endothelial Dysfunction
In studies involving MitoQ, a compound similar to this compound, researchers demonstrated its potential to restore nitric oxide bioavailability and reduce oxidative stress in aged mice models. This suggests that compounds targeting mitochondrial function may offer therapeutic benefits in conditions characterized by endothelial dysfunction .
Eigenschaften
Molekularformel |
C53H62DBrN3P |
|---|---|
Molekulargewicht |
853.99 |
IUPAC-Name |
6-[6-deuterio-3,8-bis(2,2-dimethylpropylamino)-6-phenylphenanthridin-5-yl]hexyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C53H63N3P.BrH/c1-52(2,3)39-54-42-31-33-47-48-34-32-43(55-40-53(4,5)6)38-50(48)56(51(49(47)37-42)41-23-13-9-14-24-41)35-21-7-8-22-36-57(44-25-15-10-16-26-44,45-27-17-11-18-28-45)46-29-19-12-20-30-46;/h9-20,23-34,37-38,51,54-55H,7-8,21-22,35-36,39-40H2,1-6H3;1H/q+1;/p-1/i51D; |
InChI-Schlüssel |
FMTMQUAQVIOWNQ-UTANGQNASA-M |
SMILES |
CC(C)(C)CNC1=CC2=C(C=C1)C3=C(C=C(C=C3)NCC(C)(C)C)N(C2C4=CC=CC=C4)CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MitoNeoD; Mito-NeoD; Mito Neo D; Mito-Neo-D; Mito Neo-D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















